9-Benzyladenine
Overview
Description
9-Benzyladenine is a compound identified for R&D use . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
An improved synthesis of 9-Benzyladenine has been reported . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .Molecular Structure Analysis
The molecular formula of 9-Benzyladenine is C12H11N5 . Its molecular weight is 225.25 g/mol . The InChI is InChI=1S/C12H11N5/c13-11-10-12 (15-7-14-11)17 (8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2, (H2,13,14,15) .Chemical Reactions Analysis
The synthesis of 9-Benzyladenine involves a variety of reactions . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .Physical And Chemical Properties Analysis
9-Benzyladenine is a solid compound with an off-white color . Its molecular weight is 225.25 g/mol . The compound has a density of 1.4±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Modeling
- 9-Benzyladenine is utilized as a heterocyclic base model for physicochemical comparisons with adenosine, important in nucleic acids research. It is synthesized from acyclic precursors, offering a convenient method for chemists and biochemists (Hosmane & Sun, 1999).
- An improved synthesis method for 9-Benzyladenine, serving as a model for biologically significant adenine nucleosides, has been developed, enhancing its accessibility for research purposes (Sun & Hosmane, 2001).
Biological and Plant Research
- In studies on Spathiphyllum floribundum, 9-Benzyladenine's uptake and conversion into derivatives were monitored, contributing to understanding plant cytokinin metabolism and acclimatization issues (Werbrouck et al., 1995).
- It's compared with other cytokinins for its effectiveness in plant bioassays, contributing to knowledge in plant physiology and biochemistry (Gasque, 1982).
- 9-Benzyladenine derivatives have been identified as inhibitors in inflammatory responses in guinea-pigs, opening avenues for research in immunology and pharmacology (Wojnar & Brittain, 1975).
Metabolic Studies
- Metabolism studies show that 9-Benzyladenine undergoes N1-oxide formation and N-debenzylation across various species, shedding light on its metabolic pathways in different organisms (Lam et al., 1987).
Analytical Chemistry
- Solid phase extraction and HPLC methods have been developed for the quantitative determination of 9-Benzyladenine, contributing to advancements in analytical chemistry techniques (Liu & Gorrod, 1997).
Tissue Culture
- 9-Benzyladenine's effect on in vitro shoot and root production in micropropagated Spathiphyllum floribundum was compared with other cytokinins, highlighting its potential in plant tissue culture applications (Werbrouck et al., 2008).
Horticulture
- The application of Benzyladenine in horticulture is shown in extending the vase life of cut Eustoma flowers, demonstrating its role in post-harvest quality improvement (Asil & Karimi, 2010).
Biomedical Research
- 9-Benzyladenine derivatives have been studied for their anti-inflammatory and PDE4-inhibiting properties, providing insights into potential therapeutic applications (Boichot et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-benzylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHCSNNEUHXNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195371 | |
Record name | 9-Benzyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Benzyladenine | |
CAS RN |
4261-14-7 | |
Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Benzyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Benzyladenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Benzyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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